molecular formula C14H15FN2O3 B13218240 Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13218240
M. Wt: 278.28 g/mol
InChI Key: DNMSZFVKKYXHGC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluorobenzoylacetate: Shares the fluorophenyl group but differs in the overall structure.

    Methyl 2-bromo-2-(4-fluorophenyl)acetate: Contains a bromine atom instead of a pyrazole ring.

    Ethyl 3-(4-fluorophenyl)-3-oxopropionate: Similar ester functional group but different core structure.

Uniqueness

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-10(15)5-7-11/h4-7,16H,3,8H2,1-2H3

InChI Key

DNMSZFVKKYXHGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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